Cas no 129-20-4 (Oxyphenbutazone)

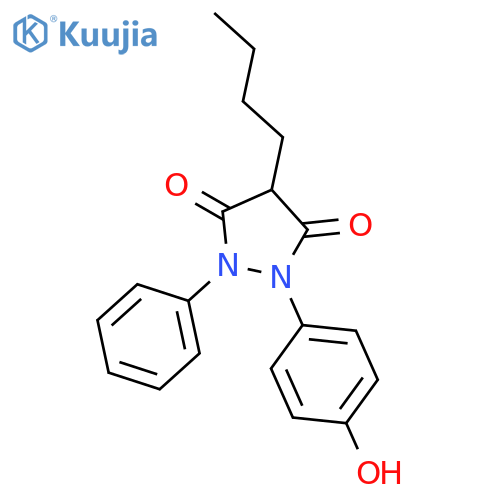

Oxyphenbutazone structure

Oxyphenbutazone 化学的及び物理的性質

名前と識別子

-

- 3,5-Pyrazolidinedione,4-butyl-1-(4-hydroxyphenyl)-2-phenyl-

- OXYPHENYL BUTAZONE

- 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione

- Oxyphenbutazone

- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione G 27202

- Etrozolidina

- Idrobutazina

- ossifenbutazone

- Oxazolidin

- Oxi-Fenibutol

- Oxifenylbutazon

- Oxiphenbutazone

- oxyphenbutazon

- p-Oxyphenylbutazone

- Tanderil

- 4-Butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione

- G 27202

- NSC 526053

- Ro 04-4410

- p-Hydroxyphenylbutazone

- 4-Butyl-2-(p-hydroxyphenyl)-1-phenyl-3,5-pyrazolidinedione

- Butapirone

- Californit

- Crovaril

- Flamaril

- Floghene

- Flogitolo

- Flogoril

- Frabel

- Metabolite I

- Neo-Farmadol

- Offitril

- Oxalid

- Oxyphenobutazone

- Rapostan

- Romaxin

- Suganril

- Tandacote

- Tandearil

- Telidal

- Tendearil

- Visubutina

- bm1

- Flogal

- Iridil

- Mysite

- Neofen

- Reumox

- c

- Oxyphenylbutazone

- BM 1

- g27202

- MS-24837

- D08324

- Prestwick3_001049

- SBI-0051471.P003

- Artroflog

- Flegmostam

- Tox21_110414_1

- AKOS024362800

- Spectrum_001073

- Butilene

- M01AA03

- KBio1_000302

- J-005659

- G-29701

- Remazin

- HMS2098A20

- Oxyphenbutazonum

- 1-(p-Hydroxyphenyl)-2-phenyl-3,5-dioxo-4-N-butylpyrazolidine

- BDBM200298

- Aradinum

- 1-p-Hydroxyphenyl-2-phenyl-3,5-dioxo-4-N-butylpyrazolidine

- Hydroxyphenylbutazone

- DivK1c_000302

- HMS500P04

- FT-0673468

- C19494

- 129-20-4

- 1-(p-hydroxyphenyl)-2-phenyl-4-butylpyrazolidine-3,5-dione

- Optimal

- AI3-26792

- Reozon (TN)

- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-butylpyrazolidine

- Oxyphenbutazone [INN]

- KBioSS_001553

- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-(VAN)

- Spectrum2_000153

- 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-n-butylpyrazolidine

- DB03585

- NSC757261

- Oxifenbutazona [INN-Spanish]

- 4-Butyl-2-(4-hydroxyphenyl)-1-phenyl-3,5-dioxopyrazolidine

- OXYPHENBUTAZONE [WHO-DD]

- EN300-761427

- Reozon

- BSPBio_000978

- Piraflogin

- HMS3715A20

- SR-05000001689-1

- OXYPHENBUTAZONE (IARC)

- DTXSID1045291

- KBio2_006689

- Oxyphenbutazone 1000 microg/mL in Acetonitrile

- Isobutil

- Pirabutina

- 3, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-

- Portoril

- UNII-A7D84513GV

- Usaf Ge-14

- SPBio_002909

- Flogodin

- Oxifenbutazona

- S01BC02

- BPBio1_001076

- Cinophen-N

- Hydroxyphenylbutazon

- (+/-)-OXYPHENBUTAZONE ANHYDROUS

- CS-0013099

- NSC-757261

- Tanderal

- metabolitie

- Poliflogil

- Tox21_110414

- Deflogin

- Butaflogin

- SPECTRUM1500455

- DTXCID9025291

- Isobutazina

- 4-Butyl-1-(p-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione

- CHEBI:76258

- (+/-)-OXYPHENBUTAZONE MONOHYDRATE

- Prestwick1_001049

- Flogostop

- KBio2_001553

- HMS1571A20

- KBioGR_001729

- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-

- HMS2236G07

- OXYPHENBUTAZONE ANHYDROUS, (+/-)-

- HMS2091L20

- CHEMBL1228

- 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-pyrazolidine-3,5-dione

- Reunabutal

- Pharmakon1600-01500455

- Butanova

- SR-05000001689-3

- HMS1920D20

- Prestwick2_001049

- Oxazolidin-Geigy

- WLN: T5VNNV EHJ BR DQ & CR & E4

- F82061

- Oxyphentamin

- Telidac

- SCHEMBL25857

- SPBio_000286

- IDI1_000302

- OPB

- CCG-38944

- BSPBio_002149

- CAS-129-20-4

- AB00052064_08

- SR-05000001689

- Oxyphenbutazone (TN)

- Oxazolioin

- MLS003373849

- M02AA04

- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl

- Prestwick0_001049

- BRN 0307474

- oxifenbutazone

- 3, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl-

- Oxiphenbutazonum

- HMS3373B01

- Spectrum5_000998

- Butazonic

- NCGC00094748-07

- 3,5-Pyrazolidinedione, 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-

- Flogistin

- Oxyphenbutazone (INN)

- Rumapax

- Oxybuton

- EINECS 204-936-2

- BRD-A33749298-001-05-0

- NCGC00094748-03

- A7D84513GV

- NCGC00016389-01

- Infamil

- 3,5-Pyrazolidinedione, 4-butyl-1-(p-hydroxyphenyl)-2-phenyl- (VAN)

- Flopirina

- G-27202

- Oxyphenbutazone anhydrous

- CCRIS 6717

- KBio3_001649

- NS00009020

- 3,5-Dioxo-1-phenyl-2-(p-hydroxyphenyl)-4-N-butylpyrazolidene

- OXYPHENBUTAZONE MONOHYDRATE, (+/-)-

- Q4116192

- RO-04-4410

- NCGC00094748-04

- Spectrum3_000535

- NSC526053

- OXYPHENBUTAZONE [MI]

- Oxyphenbutazone, Tanderil

- AB00052064

- NSC-526053

- Flanaril

- 1-(p-Hydroxyphenyl)-2-phenyl-4-butyl-3,5-pyrazolidinedione

- KBio2_004121

- NINDS_000302

- BCP20014

- NCGC00094748-01

- Oxyphenbutazonum (INN-Latin)

- Ipabutona

- Genal

- Oxifenbutazona (INN-Spanish)

- OXYPHENBUTAZONE 4-HYDROXYPHENYLBUTAZONE

- Oxibutol

- Decanoylm-nitroaniline

- HY-B1355A

- Valioil

- Infammil

- Butanora

- HSDB 3144

- Ossifenbutazone [DCIT]

- NCGC00094748-02

- Tandalgesic

- OXYPHENBUTAZONE [HSDB]

- Spectrum4_001155

- (+/-)-Oxyphenbutazone-d9(N-butyl-d9)

- Oxyphenbutazonum [INN-Latin]

- GLXC-03195

- BRD-A33749298-001-18-3

- DA-63652

-

- MDL: MFCD00057278

- インチ: InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3

- InChIKey: HFHZKZSRXITVMK-UHFFFAOYSA-N

- ほほえんだ: CCCCC1C(=O)N(C2C=CC=CC=2)N(C2C=CC(O)=CC=2)C1=O

計算された属性

- せいみつぶんしりょう: 324.14700

- どういたいしつりょう: 324.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 6

- トポロジー分子極性表面積: 60.8Ų

じっけんとくせい

- 密度みつど: 1.241±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 124-125 ºC

- ふってん: 462.71°C (rough estimate)

- フラッシュポイント: 247.5±29.3 °C

- 屈折率: 1.6140 (estimate)

- ようかいど: ほとんど溶けない(0.071 g/l)(25ºC)、

- PSA: 60.85000

- LogP: 3.62340

- じょうきあつ: 0.0±1.3 mmHg at 25°C

- ようかいせい: エタノール/アセトン、クロロホルム/ベンゼン/エーテルに溶け、水に溶けない。水酸化ナトリウムまたは炭酸アルカリ溶液に可溶

Oxyphenbutazone セキュリティ情報

Oxyphenbutazone 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Oxyphenbutazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O876950-25mg |

Oxyphenbutazone |

129-20-4 | 25mg |

$ 204.00 | 2023-09-06 | ||

| TRC | O876950-50mg |

Oxyphenbutazone |

129-20-4 | 50mg |

$ 379.00 | 2023-09-06 | ||

| TRC | O876950-250mg |

Oxyphenbutazone |

129-20-4 | 250mg |

$1708.00 | 2023-05-17 | ||

| MedChemExpress | HY-B1355A-10mM*1 mL in DMSO |

Oxyphenbutazone |

129-20-4 | 99.45% | 10mM*1 mL in DMSO |

¥1320 | 2024-07-20 | |

| TRC | O876950-100mg |

Oxyphenbutazone |

129-20-4 | 100mg |

$729.00 | 2023-05-17 | ||

| ChemScence | CS-0013099-50mg |

Oxyphenbutazone |

129-20-4 | ≥99.0% | 50mg |

$600.0 | 2022-04-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65544-10mg |

Oxyphenbutazone |

129-20-4 | 98% | 10mg |

¥1241.00 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212491-25 mg |

Oxyphenbutazone, |

129-20-4 | 25mg |

¥1,993.00 | 2023-07-11 | ||

| MedChemExpress | HY-B1355A-10mg |

Oxyphenbutazone |

129-20-4 | 99.45% | 10mg |

¥1200 | 2024-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-212491B-100mg |

Oxyphenbutazone, |

129-20-4 | 100mg |

¥7386.00 | 2023-09-05 |

Oxyphenbutazone 関連文献

-

Krishna K. Verma,Archana Jain Analyst 1985 110 997

-

Kenneth J. Broadley,Maxime G. P. Buffat,Erica Burnell,Robin H. Davies,Xavier Moreau,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 2057

-

Bin-Bin Cheng,Bing Yu,Chang-Wen Hu RSC Adv. 2016 6 87179

-

Huguette Fabre,Andrianandrasana Ramiaramana,Marie-Dominique Blanchin,Bernadette Mandrou Analyst 1986 111 133

-

H. Fabre,A. Ramiaramanana,M. D. Blanchin,B. Mandrou Analyst 1985 110 1289

129-20-4 (Oxyphenbutazone) 関連製品

- 2210-63-1(Mofebutazone)

- 7081-38-1(Oxyphenbutazone Hydrate)

- 4297-92-1(Phenylbutazone)

- 1189693-23-9(Oxyphenbutazone-d9)

- 50-33-9(Phenylbutazone)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:129-20-4)Oxyphenbutazone

清らかである:99%

はかる:100mg

価格 ($):500.0